molecular formula C24H20ClFN4O3S B11448362 2-[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

2-[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11448362
M. Wt: 499.0 g/mol
InChI Key: AWXINCKPUQTZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-CHLORO-4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group, a pyridinylmethyl group, and a fluorophenylacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[1-(3-CHLORO-4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the imidazolidinone core, followed by the introduction of the chloromethoxyphenyl and pyridinylmethyl groups. The final step involves the attachment of the fluorophenylacetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amide bond and the formation of corresponding acids and amines.

Scientific Research Applications

2-[1-(3-CHLORO-4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[1-(3-CHLORO-4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to DNA or proteins, interfering with their normal functions and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-[1-(3-CHLORO-4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-FLUOROPHENYL)ACETAMIDE include:

    2-[1-(3-CHLORO-4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-THIOXOIMIDAZOLIDIN-4-YL]-N-(4-FLUOROPHENYL)ACETAMIDE: This compound has a similar structure but with a thioxo group instead of a sulfanylidene group.

    2-[1-(3-CHLORO-4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-IMIDAZOLIDIN-4-YL]-N-(4-FLUOROPHENYL)ACETAMIDE: This compound lacks the sulfanylidene group, making it less reactive in certain chemical reactions.

The uniqueness of 2-[1-(3-CHLORO-4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClFN4O3S

Molecular Weight

499.0 g/mol

IUPAC Name

2-[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H20ClFN4O3S/c1-33-21-10-9-18(12-19(21)25)30-23(32)20(13-22(31)28-16-7-5-15(26)6-8-16)29(24(30)34)14-17-4-2-3-11-27-17/h2-12,20H,13-14H2,1H3,(H,28,31)

InChI Key

AWXINCKPUQTZDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.